2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,4-Dihydro-1(2H)-quinolinylcarbonyl]-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-dihydro-1(2H)-quinolinylcarbonyl]-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach is the post-Ugi modification strategy, which allows for the functionalization of the compound in one to two steps . This method involves the use of various reagents and catalysts under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3,4-Dihydro-1(2H)-quinolinylcarbonyl]-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydrogenated forms of the compound.
Scientific Research Applications
2-[3,4-Dihydro-1(2H)-quinolinylcarbonyl]-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound has potential as an antileishmanial agent, showing efficacy in vitro and in vivo against visceral leishmaniasis.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3,4-dihydro-1(2H)-quinolinylcarbonyl]-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or block receptor sites, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound shares a similar core structure and has been studied for its antileishmanial properties.
4-Hydroxy-2-quinolones: These compounds have diverse biological activities and are valuable in drug research and development.
Uniqueness
2-[3,4-Dihydro-1(2H)-quinolinylcarbonyl]-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. Its potential as an antileishmanial agent further distinguishes it from other similar compounds.
Properties
Molecular Formula |
C22H20N4O2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
5-(3,4-dihydro-2H-quinoline-1-carbonyl)-6,10-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
InChI |
InChI=1S/C22H20N4O2/c1-14-7-5-12-26-19(14)23-20-16(21(26)27)13-18(24(20)2)22(28)25-11-6-9-15-8-3-4-10-17(15)25/h3-5,7-8,10,12-13H,6,9,11H2,1-2H3 |
InChI Key |
RCBQOWMMKPQETL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)N4CCCC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.